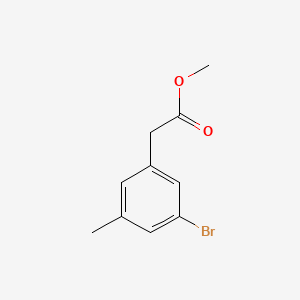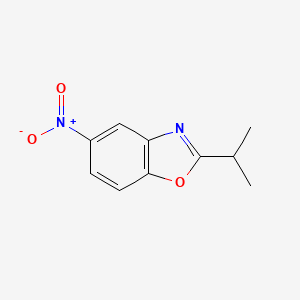![molecular formula C12H24N2O3 B6614651 tert-butyl N-[2-hydroxy-2-(piperidin-4-yl)ethyl]carbamate CAS No. 903587-91-7](/img/structure/B6614651.png)
tert-butyl N-[2-hydroxy-2-(piperidin-4-yl)ethyl]carbamate
説明
Tert-butyl N-[2-hydroxy-2-(piperidin-4-yl)ethyl]carbamate, or TBHEC, is a synthetic organic compound that has been widely used for a variety of applications in scientific research. TBHEC is a versatile molecule that can be used as a reagent, catalyst, or inhibitor in a variety of laboratory experiments. TBHEC has been used to catalyze reactions, inhibit enzymes, and serve as a substrate for enzyme-catalyzed reactions. TBHEC has also been used to study the biochemical and physiological effects of various compounds in laboratory experiments.
作用機序
TBHEC is a versatile molecule that can be used as a reagent, catalyst, or inhibitor in a variety of laboratory experiments. TBHEC acts as a catalyst in the reaction of tert-butyl alcohol with 2-hydroxy-2-(piperidin-4-yl)ethyl carbamate in the presence of a base, such as sodium hydroxide, to form the tert-butyl ester of 2-hydroxy-2-(piperidin-4-yl)ethyl carbamate. TBHEC also acts as an inhibitor in the hydrolysis of the tert-butyl ester to form TBHEC. TBHEC has also been used to study the biochemical and physiological effects of various compounds in laboratory experiments.
Biochemical and Physiological Effects
TBHEC has been used to study the biochemical and physiological effects of various compounds in laboratory experiments. TBHEC has been used to study the effects of various compounds on cellular processes, such as cell proliferation and apoptosis. TBHEC has also been used to study the effects of various drugs on biochemical and physiological processes. TBHEC has been used to study the effects of various compounds on enzyme activity, protein-protein interactions, and the regulation of gene expression.
実験室実験の利点と制限
TBHEC is a versatile molecule that can be used as a reagent, catalyst, or inhibitor in a variety of laboratory experiments. The advantages of using TBHEC in laboratory experiments include its low cost, ease of synthesis, and its ability to catalyze reactions, inhibit enzymes, and serve as a substrate for enzyme-catalyzed reactions. The limitations of using TBHEC in laboratory experiments include its high toxicity and the potential for contamination of the reaction mixture.
将来の方向性
TBHEC is a versatile molecule that has many potential applications in scientific research. Potential future directions for TBHEC include its use in the study of protein-protein interactions, the regulation of gene expression, and the effects of various drugs on biochemical and physiological processes. TBHEC could also be used to study the effects of various compounds on cellular processes, such as cell proliferation and apoptosis. TBHEC could also be used to study the effects of various compounds on enzyme activity. Finally, TBHEC could be used to study the effects of various compounds on the immune system.
科学的研究の応用
TBHEC has been used in a variety of scientific research applications. TBHEC has been used as a reagent, catalyst, or inhibitor in a variety of laboratory experiments. TBHEC has been used to catalyze reactions, inhibit enzymes, and serve as a substrate for enzyme-catalyzed reactions. TBHEC has also been used to study the biochemical and physiological effects of various compounds in laboratory experiments. TBHEC has been used in the study of enzyme kinetics, protein-protein interactions, and the effects of various drugs on biochemical and physiological processes. TBHEC has also been used to study the effects of various compounds on cellular processes, such as cell proliferation and apoptosis.
特性
IUPAC Name |
tert-butyl N-(2-hydroxy-2-piperidin-4-ylethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-8-10(15)9-4-6-13-7-5-9/h9-10,13,15H,4-8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVGLISFAATIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCNCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-hydroxy-2-(piperidin-4-yl)ethyl)carbamate | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6614569.png)
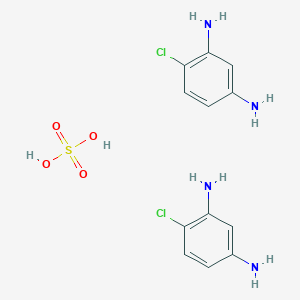
![{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine](/img/structure/B6614591.png)
![2-[(3-methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6614599.png)
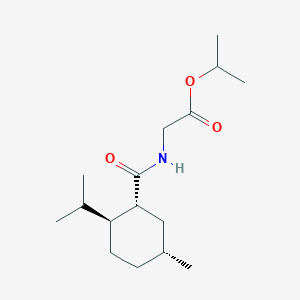
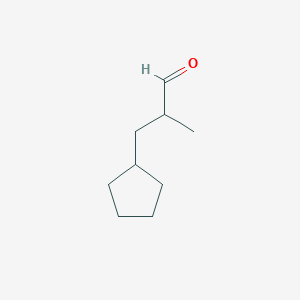
![4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B6614608.png)

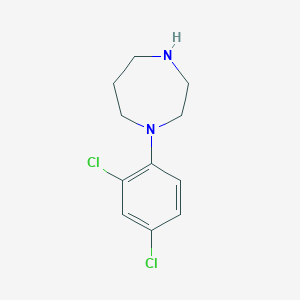


![[(2R)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine](/img/structure/B6614660.png)
